PIPBS

Description

Properties

IUPAC Name |

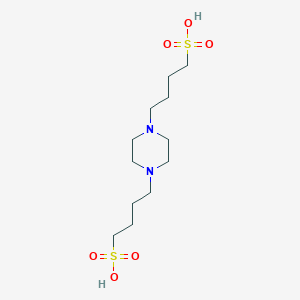

4-[4-(4-sulfobutyl)piperazin-1-yl]butane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O6S2/c15-21(16,17)11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-22(18,19)20/h1-12H2,(H,15,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCXLYATNJKYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCS(=O)(=O)O)CCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617197 | |

| Record name | 4,4'-(Piperazine-1,4-diyl)di(butane-1-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16045-14-0 | |

| Record name | 4,4'-(Piperazine-1,4-diyl)di(butane-1-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to PIPES Buffer: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES), a zwitterionic biological buffer widely utilized in biochemical, molecular biology, and cell culture applications. While the initial inquiry specified "PIPBS," it is highly probable that this was a typographical error for the far more common and extensively documented "PIPES" buffer. This document will, therefore, focus on the properties and applications of PIPES.

PIPES is one of the original "Good's buffers," developed to meet the stringent requirements of biological research.[1][2] Its pKa is near physiological pH, it exhibits minimal binding to metal ions, and it is valued for its chemical stability, making it an indispensable tool for a variety of sensitive experimental systems.[1][3]

Core Physicochemical Properties and Quantitative Data

The utility of a buffer is defined by its physicochemical characteristics. PIPES is an ethanesulfonic acid buffer with a piperazine ring, which confers its zwitterionic properties at physiological pH.[1] This structure is crucial for its high solubility in water and minimal interference with biological processes. A critical aspect to consider when using PIPES is the temperature dependence of its pKa, which has a coefficient of approximately -0.0085 per degree Celsius.[4] This means that for every 1°C increase in temperature, the pKa of PIPES will decrease by about 0.0085 units.

For ease of comparison, the key quantitative data for PIPES buffer are summarized in the table below.

| Property | Value |

| Full Chemical Name | Piperazine-N,N′-bis(2-ethanesulfonic acid) |

| Molecular Formula | C₈H₁₈N₂O₆S₂ |

| Molecular Weight | 302.37 g/mol |

| pKa₁ at 25°C | ~2.67 |

| pKa₂ at 25°C | ~6.76 |

| Effective Buffering pH Range at 25°C | 6.1 - 7.5[3] |

| Temperature Coefficient (d(pKa)/dT) | -0.0085 / °C |

| pKa₂ at 4°C | 6.94 |

| pKa₂ at 20°C | 6.80 |

| pKa₂ at 37°C | 6.66 |

| Solubility in Water | Poorly soluble as a free acid |

| Solubility in Aqueous NaOH | Soluble |

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the experimental procedure for determining the two pKa values of PIPES buffer using potentiometric titration. This method involves monitoring the pH of a PIPES solution as a strong base is incrementally added.

Materials:

-

PIPES, free acid

-

Deionized water

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Calibrated pH meter and electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Preparation of PIPES Solution: Prepare a solution of PIPES in deionized water.

-

Initial Acidification: Place the PIPES solution in a beaker with a magnetic stir bar. Using a buret, add 0.1 M HCl until the pH of the solution is below 2.0. This ensures that both the sulfonic acid groups and the piperazine nitrogens are fully protonated.[4]

-

Titration with NaOH: Begin the titration by adding small, precise volumes of 0.1 M NaOH. After each addition, allow the pH reading to stabilize before recording the value and the total volume of NaOH added.[4]

-

Data Collection: Continue the titration until the pH of the solution is above 11.0 to ensure both equivalence points are passed.[4]

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The curve will display two distinct inflection points, which correspond to the two equivalence points.

-

The pKa values are determined as the pH at the half-equivalence points. The first pKa (pKa₁) will be in the acidic range, and the second, biologically relevant pKa (pKa₂), will be in the near-neutral range.[4]

-

Alternatively, the pKa values can be more precisely determined from the peaks of a first derivative plot (ΔpH/ΔV vs. V).[4]

-

Application Protocol: Glutaraldehyde Fixation for Electron Microscopy

PIPES buffer is frequently employed in the preparation of biological samples for electron microscopy due to its ability to preserve the ultrastructure of cells and tissues, with a notable advantage in minimizing the loss of lipids during glutaraldehyde fixation.[5]

Materials:

-

Fresh tissue sample

-

Glutaraldehyde fixative (e.g., 2.5% glutaraldehyde in 0.1 M PIPES buffer, pH 7.2-7.4)

-

0.1 M PIPES buffer (for rinsing)

-

Osmium tetroxide (for post-fixation)

-

Graded series of ethanol (for dehydration)

-

Embedding resin

Procedure:

-

Primary Fixation: Immediately after dissection, immerse small tissue blocks (no larger than 1 mm³) in the glutaraldehyde fixative solution. Fix the tissue for 1-4 hours at 4°C. The optimal fixation time may vary depending on the tissue type.[5]

-

Rinsing: Following primary fixation, wash the tissue blocks three times for 10 minutes each in 0.1 M PIPES buffer to remove excess glutaraldehyde.[5]

-

Post-fixation, Dehydration, and Embedding: Proceed with post-fixation (e.g., with osmium tetroxide), dehydration through a graded ethanol series, and embedding in resin according to standard electron microscopy protocols.[5]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. interchim.fr [interchim.fr]

- 2. bostonbioproducts.com [bostonbioproducts.com]

- 3. What are the common characteristics of Good's buffering agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. benchchem.com [benchchem.com]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to PIPES Buffer: Properties, Applications, and Experimental Protocols

In the realms of biological research and pharmaceutical development, the precise control of pH is fundamental to experimental success and reproducibility. PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) stands out as a premier zwitterionic buffering agent. As one of the original "Good's buffers," it was designed to meet the stringent requirements of biological systems.[1] Its unique physicochemical properties, particularly its pKa near physiological pH and minimal interaction with metal ions, establish it as an indispensable tool across a wide range of applications, from cell culture to protein biochemistry.[2][3]

This technical guide offers a comprehensive overview of PIPES buffer, detailing its core properties, working pH range, and specific applications. It provides researchers, scientists, and drug development professionals with the necessary knowledge and detailed experimental protocols to effectively leverage PIPES in their work.

Core Physicochemical Properties and Working pH Range

PIPES is an ethanesulfonic acid buffer with a piperazine ring, which imparts its zwitterionic character at physiological pH.[2] This structure contributes to its high water solubility and minimizes its interference with biological processes. A defining feature of PIPES is its pKa of approximately 6.76 at 25°C, which provides a reliable buffering capacity within a pH range of 6.1 to 7.5.[1][3][4]

One of the significant advantages of PIPES is its negligible capacity to bind divalent metal ions such as Ca²⁺ and Mg²⁺.[1] This characteristic is crucial for experiments involving metalloenzymes or other processes where the concentration of these ions is a critical parameter.[2] Furthermore, PIPES exhibits low UV absorbance, which minimizes interference in spectrophotometric assays.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for PIPES buffer, providing a clear reference for its use in experimental design.

| Property | Value | References |

| Full Chemical Name | Piperazine-N,N′-bis(2-ethanesulfonic acid) | [1] |

| Molecular Formula | C₈H₁₈N₂O₆S₂ | [5] |

| Molecular Weight | 302.37 g/mol | [5] |

| pKa at 25°C | 6.76 | [1][4] |

| Effective pH Range | 6.1 – 7.5 | [1][3] |

| Solubility in Water | Poorly soluble as a free acid; solubility increases with the addition of a base. | [6] |

Temperature Dependence of pKa

The pKa of PIPES is sensitive to temperature, a critical consideration for experiments conducted at temperatures other than 25°C. The temperature coefficient (ΔpKa/°C) for PIPES is approximately -0.0085.[7] This means that for every 1°C increase in temperature, the pKa of PIPES will decrease by about 0.0085.[7] It is therefore essential to adjust the pH of a PIPES buffer at the temperature at which the experiment will be performed.

| Temperature (°C) | pKa of PIPES | Effective Buffering Range (pKa ± 1) |

| 20 | 6.80 | 5.80 - 7.80 |

| 25 | 6.76 | 5.76 - 7.76 |

| 37 | 6.66 | 5.66 - 7.66 |

Experimental Protocols

Detailed methodologies for the preparation of PIPES buffer and its application in key experiments are provided below.

Preparation of PIPES Buffer Stock Solution (1 M, pH 6.8)

This protocol describes the preparation of a 1 M stock solution of PIPES buffer.

Materials:

-

PIPES (free acid, M.W. 302.37 g/mol )

-

10 M Sodium Hydroxide (NaOH)

-

Deionized water (dH₂O)

-

pH meter

-

Magnetic stirrer and stir bar

-

Beaker and graduated cylinder

-

Volumetric flask (1 L)

Procedure:

-

Weigh 302.37 g of PIPES free acid and add it to a beaker containing approximately 800 mL of dH₂O.[2]

-

The free acid form of PIPES has low solubility in water. While stirring, slowly add 10 M NaOH to the suspension. The PIPES will dissolve as it is converted to its salt form.[2][8]

-

Continue to add the base dropwise while monitoring the pH with a calibrated pH meter until the desired pH of 6.8 is reached.[2]

-

Transfer the solution to a 1 L volumetric flask.

-

Sterilize the solution by filtration through a 0.22 µm filter.

-

Store the buffer solution at 4°C.[8]

Tubulin Polymerization Assay

PIPES buffer is widely used in tubulin polymerization assays due to its ability to maintain a stable pH in the optimal range for microtubule formation.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[8][9]

-

GTP solution (10 mM)[9]

-

Glycerol[9]

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm[9]

Procedure:

-

Pre-warm the microplate reader to 37°C.[9]

-

Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[4][9]

-

To initiate the reaction, add the cold tubulin polymerization mix to the wells of a pre-warmed 96-well plate.[9]

-

Immediately place the plate in the 37°C microplate reader.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[9] The increase in absorbance corresponds to the polymerization of tubulin into microtubules.

Actin Polymerization Assay

Similar to tubulin assays, PIPES buffer can be a suitable choice for in vitro actin polymerization studies, although other buffers like Tris-HCl or Imidazole are also commonly used.

Materials:

-

Pyrene-labeled actin

-

Actin Polymerization Buffer (e.g., 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM PIPES or Imidazole, pH 7.0)[10]

-

ATP

-

Fluorometer

Procedure:

-

Prepare a stock of pyrene-labeled G-actin in a low-salt buffer (G-buffer).

-

In a fluorometer cuvette, add the actin polymerization buffer.

-

Initiate polymerization by adding the G-actin to the polymerization buffer.

-

Monitor the increase in fluorescence over time. The incorporation of pyrene-labeled G-actin into F-actin filaments results in a significant increase in fluorescence.

Applications in Signaling Pathways and Protein Purification

PIPES buffer's inert nature and stable pH control make it a valuable component in the study of cellular signaling pathways and for various protein purification techniques.

In Vitro Kinase Assays for Signaling Pathway Analysis

The study of signaling pathways, such as MAP kinase cascades, often involves in vitro kinase assays to determine the activity of specific enzymes on their substrates. PIPES buffer provides a stable pH environment for these reactions without interfering with the kinase activity, especially if metal ion cofactors are involved.

Protein Purification Workflow

PIPES buffer is often used in various steps of protein purification, such as in lysis buffers and during chromatography, particularly when working with metal-sensitive proteins.

References

- 1. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. fishersci.com [fishersci.com]

- 7. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

Identity of PIPBS Compound Unverifiable in Public Domain

An extensive search for the chemical structure and associated technical data for a compound designated as "PIPBS" has concluded without a definitive identification. The acronym does not correspond to a recognized chemical entity in publicly accessible scientific databases and literature.

Initial investigations into the chemical identity of the this compound compound have been unsuccessful in yielding its specific chemical structure, IUPAC name, or SMILES string. Without these fundamental identifiers, a comprehensive technical guide as requested cannot be compiled.

A speculative search was conducted based on a plausible interpretation of the acronym, exploring "4-prop-2-inyloxy-benzenesulfonamide" and its analogs. While basic chemical information, such as molecular formula and computed properties, is available for similar sulfonamide-containing compounds in databases like PubChem, this information is insufficient to construct the in-depth technical guide requested.

The core requirements for the technical guide included detailed experimental protocols, a summary of quantitative data in structured tables, and visualizations of signaling pathways. The searches did not uncover any published research containing detailed synthetic procedures, in-depth biological assay protocols, or specific quantitative data on the biological activity or physicochemical properties of a compound identifiable as this compound or its likely analogs. Furthermore, no information was found regarding the mechanism of action or any associated signaling pathways, which is essential for creating the mandatory diagrams.

Given the lack of verifiable information in the public domain, it is not possible to provide the requested in-depth technical guide on the "this compound compound." It is possible that "this compound" is an internal designation for a proprietary compound not yet disclosed in public literature, a very recently synthesized molecule that has not been published, or an incorrect acronym.

For a comprehensive analysis to be performed, a more specific and verifiable identifier for the compound, such as its full chemical name or CAS registry number, is required.

PIPES Buffer: A Superior Choice for Robust and Reproducible Cell Culture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cell culture, maintaining a stable and physiologically relevant environment is paramount to achieving reliable and reproducible experimental outcomes. The choice of a biological buffer is a critical determinant of this stability. While several buffers are commonly employed, Piperazine-N,N′-bis(2-ethanesulfonic acid), or PIPES, has emerged as a superior option for a wide range of cell culture applications, offering distinct advantages over traditional buffers like Phosphate-Buffered Saline (PBS) and even other "Good's" buffers such as HEPES. This technical guide delves into the core advantages of PIPES buffer, providing quantitative data, detailed experimental protocols, and visual representations of its utility in sensitive biological systems.

Core Advantages of PIPES Buffer

PIPES is a zwitterionic buffer that belongs to the group of "Good's buffers," developed to meet the stringent requirements of biological research.[1] Its unique chemical structure confers several properties that make it an ideal choice for cell culture:

-

pKa Near Physiological pH : PIPES has a pKa of approximately 6.76 at 25°C, which is very close to the physiological pH of most cellular systems.[1] This allows it to provide excellent buffering capacity within the crucial pH range of 6.1 to 7.5.[2]

-

Minimal Interaction with Metal Ions : A key advantage of PIPES is its negligible binding affinity for divalent cations such as Ca²⁺ and Mg²⁺.[3] This is a significant benefit over phosphate-containing buffers like PBS, which can precipitate with these essential ions, and other buffers that may chelate them, thereby altering their effective concentration and impacting cellular processes.[4][5] This property is particularly crucial in studies involving ion-dependent signaling pathways and enzyme kinetics.[4]

-

Superior Ultrastructural Preservation : In applications such as electron microscopy, PIPES has been shown to provide superior preservation of fine cellular details and minimize the loss of lipids during fixation compared to other buffers.[3][6] This indicates its gentle nature and ability to maintain the integrity of cellular structures.

-

Low Toxicity : PIPES is generally considered non-toxic to a wide variety of cell lines at typical working concentrations (10-20 mM), ensuring that it does not interfere with cellular viability and function.[7]

Quantitative Data Summary

To facilitate an informed decision on buffer selection, the following tables summarize key quantitative parameters for PIPES in comparison to other commonly used biological buffers.

Table 1: Physicochemical Properties of Common Biological Buffers

| Buffer | pKa at 25°C | Effective Buffering Range | Temperature Coefficient (ΔpKa/°C) |

| PIPES | 6.76[1] | 6.1 - 7.5[2] | -0.0085[8] |

| HEPES | 7.48[9] | 6.8 - 8.2[10] | -0.014[11] |

| PBS (Phosphate) | 7.21 (pKa2)[10] | 5.8 - 8.0[10] | -0.0028[12] |

Note: The temperature coefficient indicates the change in pKa for every 1°C increase in temperature. A larger negative value signifies greater sensitivity to temperature changes.

Table 2: Comparative Cytotoxicity of Biological Buffers

| Buffer | General Cytotoxicity Profile | Typical Working Concentration in Cell Culture |

| PIPES | Low to negligible cytotoxicity has been reported for various cell lines.[7] | 10 - 20 mM[1] |

| HEPES | Generally considered non-toxic to most cell lines, though some studies suggest potential effects at higher concentrations.[10] | 10 - 25 mM[10] |

| PBS | Non-toxic, but its phosphate content can interfere with certain cellular assays and processes.[5] | Used as a balanced salt solution for washing and dilutions. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of PIPES buffer in your research. Below are protocols for key experiments.

Protocol 1: Preparation of a 0.5 M Sterile PIPES Stock Solution

Materials:

-

PIPES (free acid) powder (MW: 302.37 g/mol )

-

High-purity water (e.g., Milli-Q or deionized)

-

10 N Sodium Hydroxide (NaOH) solution

-

Sterile 0.22 µm filter

-

Sterile storage bottles

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

Procedure:

-

Weigh PIPES Powder: Accurately weigh 151.19 g of PIPES free acid powder to prepare 1 L of 0.5 M solution.[1]

-

Initial Dissolution: Add the PIPES powder to a beaker containing approximately 800 mL of high-purity water. The free acid form of PIPES is poorly soluble in water.[1]

-

Solubilization and pH Adjustment: While stirring, slowly add 10 N NaOH dropwise. The PIPES powder will dissolve as the pH increases.[1]

-

pH Calibration: Continue to add NaOH until the powder is fully dissolved and the desired pH (typically between 6.8 and 7.2) is reached. Monitor the pH carefully with a calibrated pH meter.

-

Final Volume Adjustment: Transfer the solution to a 1 L graduated cylinder and add high-purity water to bring the final volume to 1 L.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

-

Storage: Store the sterile 0.5 M PIPES stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Caption: Workflow for preparing a sterile 0.5 M PIPES buffer stock solution.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol can be used to assess the potential cytotoxicity of PIPES on a specific cell line.

Materials:

-

Cells of interest

-

Cell culture medium supplemented with various concentrations of sterile PIPES buffer

-

Control medium (without additional buffer)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[1]

-

Treatment: Replace the medium with the prepared media containing different concentrations of PIPES. Include a control group with no PIPES.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each PIPES concentration relative to the control (100% viability).

Caption: Workflow for assessing cell viability using the MTT assay.

PIPES Buffer in the Context of Cellular Signaling

The minimal interaction of PIPES with divalent cations makes it particularly advantageous for studying signaling pathways where these ions play a crucial role as second messengers or cofactors for enzymes. One such area is the investigation of the cytoskeleton and associated signaling cascades, such as the Focal Adhesion Kinase (FAK) pathway.

FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling, regulating cell migration, proliferation, and survival.[13][14] The activation and function of FAK and its downstream effectors are often dependent on the local concentrations of Ca²⁺ and Mg²⁺. The use of PIPES buffer in these studies ensures that the availability of these critical cations is not artificially altered by the buffer system, leading to more accurate and physiologically relevant findings.

Caption: PIPES buffer ensures stable divalent cation concentrations, crucial for FAK signaling.

Conclusion

The selection of an appropriate buffer is a fundamental yet often overlooked aspect of cell culture that can significantly impact experimental outcomes. PIPES buffer, with its physiologically relevant pKa, minimal metal ion interaction, and low cytotoxicity, offers a robust and reliable option for a multitude of cell culture applications. Its use is particularly advantageous in sensitive assays and in the study of cellular processes that are dependent on divalent cations. By understanding its properties and employing appropriate protocols, researchers can enhance the accuracy, reproducibility, and physiological relevance of their in vitro studies, ultimately contributing to more significant scientific discoveries.

References

- 1. benchchem.com [benchchem.com]

- 2. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 4. benchchem.com [benchchem.com]

- 5. HEPES VS PBS (phosphate buffered saline) - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 6. Why use PIPES Buffer - Blogue - Hopax Fine Chemicals [hopaxfc.com]

- 7. The 9 best biological buffers for cell culture - مقالات - Hopax Fine Chemicals [hopaxfc.com]

- 8. promega.com [promega.com]

- 9. Temperature dependence of HEPES buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]

- 10. mdpi.com [mdpi.com]

- 11. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 12. med.unc.edu [med.unc.edu]

- 13. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) (PIPBS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid), commonly known as PIPBS. As a zwitterionic buffering agent, this compound belongs to the family of "Good's buffers," which are noted for their utility in biological and biochemical research. Due to a lack of specific quantitative solubility data for this compound in the public domain, this guide presents solubility data for structurally analogous piperazine-based Good's buffers, namely HEPES and PIPES, to provide a predictive framework for the solubility behavior of this compound. Furthermore, a detailed, standardized experimental protocol for determining aqueous solubility via the shake-flask method is provided, alongside a visual workflow to aid in its implementation.

Introduction to this compound

This compound is a zwitterionic biological buffer with the chemical formula C₁₂H₂₆N₂O₆S₂. Its structure features a central piperazine ring linked to two butane-1-sulfonic acid groups. This configuration classifies it as a "Good's buffer," a group of compounds developed to provide stable pH environments for a wide range of biochemical applications. A key characteristic of Good's buffers is their generally high solubility in water and poor solubility in most organic solvents.[1] this compound's zwitterionic nature, possessing both positive and negative charges on the same molecule, contributes to its buffering capacity and influences its solubility profile.

Solubility of Structurally Analogous Compounds

The following table summarizes the available solubility data for these compounds.

| Compound Name (Acronym) | Chemical Structure | Molecular Weight ( g/mol ) | Solvent | Temperature (°C) | Solubility |

| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | 238.30 | Water | 20 | 400 g/L[2] |

| PIPES | Piperazine-N,N′-bis(2-ethanesulfonic acid) | 302.37 | Water | 100 | ~1 g/L[3][4][5] |

| 1M NaOH | 20 | Soluble (0.5 M)[4][5] |

Analysis:

-

HEPES demonstrates very high solubility in water.[2][6][7][8]

-

PIPES , in its free acid form, has limited water solubility, which is a known exception among some Good's buffers.[3][9][10] However, its solubility significantly increases in alkaline solutions where it is converted to its salt form.[9]

-

Based on these analogues, it is plausible to predict that This compound , with its two sulfonic acid groups, may exhibit solubility in water that is more aligned with PIPES, potentially being limited in neutral water but increasing in alkaline conditions. However, the longer butane chains in this compound compared to the ethane chains in PIPES could also influence its solubility.

Generally, Good's buffers are known to be insoluble in pure organic solvents like alcohols, ethers, and acetone.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To ascertain the precise solubility of this compound in various solvents, the shake-flask method is a reliable and widely accepted technique. This protocol determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

3.1. Materials

-

This compound (solid powder)

-

Solvent of interest (e.g., deionized water, ethanol, phosphate buffer at a specific pH)

-

Glass flasks or vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

Calibrated pH meter

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the flasks and place them in a temperature-controlled orbital shaker. Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand at the same constant temperature for a short period to let the undissolved solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. To remove any undissolved microparticles, either centrifuge the sample at high speed or filter it using a syringe filter. This step is critical to prevent overestimation of solubility.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve using the analytical instrument of choice (e.g., HPLC-UV).

-

Dilute the filtered supernatant (saturated solution) with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound in the saturated solution by referring to the calibration curve.

-

-

Data Reporting: The solubility is reported in units such as g/L, mg/mL, or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Conclusion

While direct quantitative solubility data for this compound remains elusive, an analysis of its structural analogues, HEPES and PIPES, suggests that its solubility in aqueous solutions may be moderate and pH-dependent, with low solubility expected in organic solvents. For drug development professionals and researchers requiring precise solubility values, direct experimental determination is essential. The provided shake-flask protocol offers a robust and standardized method for obtaining this critical physicochemical data.

References

- 1. Good's Buffering Agents | TCI AMERICA [tcichemicals.com]

- 2. itwreagents.com [itwreagents.com]

- 3. PIPES - Wikipedia [en.wikipedia.org]

- 4. Thermo Scientific Chemicals PIPES, 1.0M buffer soln., pH 7.0 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. You are being redirected... [bio-world.com]

- 6. PIPES vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. reagent.co.uk [reagent.co.uk]

- 8. interchim.fr [interchim.fr]

- 9. PIPES Buffer | CAS 5625-37-6 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 10. Good's buffers - Wikipedia [en.wikipedia.org]

PIPBS buffer mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of PIPES Buffer

It is highly probable that "PIPBS buffer" is a typographical error, and the intended subject is the widely used PIPES buffer (piperazine-N,N′-bis(2-ethanesulfonic acid)). This guide will, therefore, focus on the mechanism of action and properties of PIPES buffer, a cornerstone of modern biological and biochemical research.

Core Mechanism of Action

PIPES is a zwitterionic biological buffer, meaning its structure contains both positive and negative charges at a neutral pH.[1] Its buffering capability is derived from its two sulfonic acid groups. The pKa value of the piperazine ring nitrogen is approximately 6.8 at 25°C, which is close to physiological pH, making it an excellent buffer for a pH range of 6.1 to 7.5.[2][3]

The fundamental mechanism of action for PIPES buffer lies in the principles of acid-base equilibrium. The piperazine nitrogen atom can either accept or donate a proton (H+), thereby resisting significant fluctuations in the pH of the solution.

When an acid is introduced into a solution containing PIPES buffer, the deprotonated piperazine nitrogen can accept protons. This action effectively sequesters the excess H+ ions, preventing a substantial decrease in the solution's pH. Conversely, upon the addition of a base, the protonated piperazine nitrogen can donate a proton, which neutralizes the excess hydroxide ions (OH-) and thus prevents a sharp rise in pH. This dynamic equilibrium is the essence of how PIPES maintains a stable pH environment, which is crucial for a vast array of biological experiments.

A defining and highly advantageous characteristic of PIPES, along with other "Good's buffers," is its negligible capacity to form complexes with the majority of metal ions.[4][5][6] This is of paramount importance in numerous biological assays and experiments where metal ions are essential cofactors for enzymes or play a critical role in cellular processes. The inertness of PIPES in this regard ensures that the buffer itself does not interfere with the biological activity being studied.[6] It is, however, important for researchers to be aware that PIPES can generate radicals, making it unsuitable for use in redox reaction studies.[5][6]

Quantitative Data

| Property | Value | References |

| Chemical Formula | C8H18N2O6S2 | [1] |

| Molecular Weight | 302.37 g/mol | [1][5] |

| pKa (at 25°C) | ~6.8 | [2][3] |

| Effective pH Range | 6.1 - 7.5 | [1][2][3][6] |

| Solubility in Water | Low (1 g/L at 100°C) | [3][7] |

Experimental Protocols

The following provides a generalized protocol for the preparation and application of PIPES buffer. It is important to note that specific experimental conditions may necessitate modifications to this protocol.

Preparation of a 1M PIPES Stock Solution (pH 6.8)

Materials:

-

PIPES free acid (Molecular Weight: 302.37 g/mol )

-

High-purity deionized water (dH2O)

-

10N Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Magnetic stir plate and stir bar

-

Appropriate volumetric flasks and beakers

Procedure:

-

Accurately weigh 302.37 grams of PIPES free acid and transfer it to a beaker containing approximately 800 mL of dH2O.[8]

-

Note that the free acid form of PIPES has limited solubility in water.[7][8]

-

While continuously stirring the suspension, slowly and carefully add 10N NaOH solution.[8] The addition of the strong base will deprotonate the sulfonic acid groups, leading to the formation of the highly soluble sodium salt of PIPES.

-

Use a calibrated pH meter to monitor the pH of the solution throughout the titration process.

-

Continue to add NaOH dropwise until the solution reaches the target pH of 6.8.

-

Once the desired pH is stable, transfer the solution to a 1-liter volumetric flask and add dH2O to bring the final volume to exactly 1 L.[8]

-

For applications requiring sterility, filter the stock solution through a 0.22 µm sterile filter.

-

Store the 1M PIPES stock solution at 2-8°C for long-term stability.[9]

Application of PIPES Buffer in Enzyme Kinetics Assays

Objective: To provide a stable pH environment to ensure optimal and reproducible enzyme activity.

Procedure:

-

Based on the specific requirements of the enzyme under investigation, determine the optimal final concentration of PIPES buffer for the assay (this is typically in the range of 20-100 mM).

-

Calculate the precise volume of the 1M PIPES stock solution required to achieve the desired final buffer concentration in the total volume of the reaction mixture.

-

In the reaction vessel, combine the calculated volume of the PIPES stock solution with the other components of the assay, such as the enzyme, substrate, and any necessary cofactors.

-

It is good practice to verify the pH of the final reaction mixture before initiating the enzymatic reaction to ensure it is within the optimal range. Adjust if necessary with dilute HCl or NaOH.

-

Initiate the enzyme assay. The presence of the PIPES buffer will ensure that the pH of the reaction remains stable throughout the course of the experiment, leading to more accurate and reliable kinetic data.

Visualizations

Caption: Chemical equilibrium of PIPES buffer.

Caption: A generalized experimental workflow using PIPES buffer.

Caption: Conceptual diagram of PIPES buffer's non-interference.

References

- 1. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. bostonbioproducts.com [bostonbioproducts.com]

- 3. PIPES - Wikipedia [en.wikipedia.org]

- 4. PIPES Buffer | CAS 5625-37-6 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 5. goldbio.com [goldbio.com]

- 6. GOODâs BuffersââPIPES and HEPES [yacooscience.com]

- 7. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 8. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 9. reflab.dk [reflab.dk]

A Guide to Sourcing and Purification of High-Purity N-Arylpiperidine Compounds for Research Applications

Disclaimer: The following guide provides general information on the sourcing, synthesis, and purification of N-arylpiperidine compounds for legitimate research purposes. The information is intended for qualified researchers, scientists, and drug development professionals in appropriate laboratory settings. This document does not provide information on the synthesis or sourcing of any controlled substances. All activities involving chemical synthesis and handling should be conducted in strict compliance with local, national, and international regulations.

Introduction

N-arylpiperidine derivatives are a significant class of compounds in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active molecules. Obtaining these compounds in high purity is critical for accurate in vitro and in vivo studies, ensuring the reliability and reproducibility of experimental results. This technical guide outlines the key considerations for sourcing high-purity N-arylpiperidine compounds and provides an overview of common synthesis and purification methodologies.

Commercial Sourcing of High-Purity Compounds

For many research applications, direct purchase of high-purity compounds from commercial suppliers is the most efficient approach. Several vendors specialize in providing reference standards and research chemicals.

Key Considerations for Sourcing:

-

Supplier Reputation: Choose well-established suppliers with a strong track record in quality control and documentation.

-

Purity Specification: Look for suppliers that provide a detailed Certificate of Analysis (CoA) with comprehensive purity data. High-purity compounds are often available in grades such as ≥98% or ≥99%.

-

Analytical Methods: The CoA should specify the analytical techniques used to determine purity, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

-

Compound Identification: Verify the chemical identity of the compound using its CAS number and compare the provided analytical data (e.g., NMR, MS) with literature values.

Table 1: Comparison of Analytical Methods for Purity Assessment

| Analytical Method | Principle | Information Provided | Typical Purity Determination |

| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a stationary and mobile phase. | Detects and quantifies impurities. | Area percentage of the main peak.[1][2] |

| GC (Gas Chromatography) | Separation of volatile compounds based on boiling point and interaction with a stationary phase. | Suitable for volatile and thermally stable compounds. | Area percentage of the main peak.[1] |

| qNMR (Quantitative Nuclear Magnetic Resonance) | Intrinsic quantitative nature of NMR signals. | Provides structural information and quantification against a certified internal standard. | Molar ratio of the analyte to the internal standard. |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of LC with the mass analysis capabilities of MS. | Identifies impurities by their mass-to-charge ratio.[3] | Purity based on chromatographic peak area. |

General Synthesis of N-Arylpiperidines

In cases where a desired N-arylpiperidine is not commercially available, laboratory synthesis may be necessary. A common synthetic route is the reductive amination of a piperidone with a primary amine, followed by N-alkylation or N-arylation.

Illustrative Synthetic Pathway:

A generalized two-step synthesis for an N-arylpiperidine is outlined below. This is a representative scheme and specific reagents and conditions will vary depending on the target molecule.

Caption: Generalized synthetic workflow for N-arylpiperidines.

Experimental Protocol: General Reductive Amination

-

Reaction Setup: To a solution of 4-piperidone (1 equivalent) and the desired aniline derivative (1-1.2 equivalents) in a suitable solvent (e.g., dichloromethane, dichloroethane) is added a reducing agent such as sodium triacetoxyborohydride (1.5-2 equivalents).

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Workup: The reaction is quenched with an aqueous basic solution (e.g., saturated sodium bicarbonate) and the aqueous layer is extracted with an organic solvent.

-

Isolation: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-aryl-4-piperidinamine intermediate.

Purification of N-Arylpiperidine Compounds

Achieving high purity is paramount for research applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Common Purification Techniques:

-

Recrystallization: This technique is effective for purifying solid compounds. It relies on the differential solubility of the compound and impurities in a suitable solvent system at varying temperatures.[4]

-

Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through it.

-

Preparative HPLC: For achieving very high purity (>99.5%), preparative HPLC is often the method of choice. It operates on the same principles as analytical HPLC but with a larger column to handle larger sample quantities.

Caption: Workflow for purification by recrystallization.

Table 2: Comparison of Purification Techniques

| Technique | Principle | Best For | Purity Achievable |

| Recrystallization | Differential solubility at varying temperatures. | Crystalline solids with thermally stable properties. | Good to Excellent (>99%) |

| Column Chromatography | Differential adsorption to a stationary phase. | Separating mixtures with different polarities. | Good (>98%) |

| Preparative HPLC | High-resolution chromatographic separation. | Achieving very high purity for small to medium scale. | Excellent (>99.5%) |

Conclusion

The acquisition of high-purity N-arylpiperidine compounds is a critical prerequisite for reliable and reproducible research in drug discovery and development. Whether sourced commercially or synthesized in the laboratory, rigorous analytical characterization is essential to confirm both the identity and purity of these materials. By following the principles outlined in this guide, researchers can be more confident in the quality of their starting materials, which is fundamental to the integrity of their scientific findings.

References

An In-depth Technical Guide on the Synthesis and Purification of 4-iodo-3-nitro-benzenesulfonamide (PIPBS)

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, renowned for their wide range of biological activities. This guide provides a detailed technical overview of a plausible synthetic and purification strategy for a novel sulfonamide, 4-iodo-3-nitro-benzenesulfonamide (PIPBS). The presence of an iodo group offers a potential handle for further functionalization, such as in cross-coupling reactions, while the nitro group can be reduced to an amine, providing another point for molecular elaboration. This makes this compound a potentially valuable building block in drug discovery and development.

This document outlines a two-step synthesis beginning with the chlorosulfonation of a suitable aromatic precursor, followed by amination. It further details comprehensive protocols for the purification and characterization of the final product, tailored for researchers in organic synthesis and medicinal chemistry.

Hypothesized Synthesis of this compound

The proposed synthesis of this compound is a two-step process commencing from 4-iodo-3-nitrobenzene. The initial step involves an electrophilic aromatic substitution to install the sulfonyl chloride group, which is subsequently converted to the target sulfonamide.

The first step is the chlorosulfonation of 4-iodo-3-nitrobenzene using chlorosulfonic acid.[1] This is a common method for preparing aromatic sulfonyl chlorides.[2] The nitro group is a strong deactivating and meta-directing group, while the iodo group is a deactivating but ortho-, para-directing group. The sulfonation is expected to occur at the position that is meta to the nitro group and ortho to the iodo group, which is sterically accessible.

Reaction: 4-iodo-3-nitrobenzene + ClSO₃H → 4-iodo-3-nitrobenzenesulfonyl chloride + H₂O

Experimental Protocol:

-

In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Carefully add chlorosulfonic acid (4-5 molar equivalents) to the flask and cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add 4-iodo-3-nitrobenzene (1 molar equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture back to room temperature and then very slowly and carefully pour it onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

-

The solid sulfonyl chloride product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

-

Dry the crude 4-iodo-3-nitrobenzenesulfonyl chloride under vacuum. This intermediate is often used in the next step without further purification due to its reactivity and moisture sensitivity.[3]

Table 1: Reagents for the Synthesis of 4-iodo-3-nitrobenzenesulfonyl chloride

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 10g starting material) |

| 4-iodo-3-nitrobenzene | 249.01 | 1.0 | 10.0 g |

| Chlorosulfonic acid | 116.52 | 4.0 | 18.7 mL (approx. 33.4 g) |

The sulfonyl chloride intermediate is converted to the sulfonamide by reaction with ammonia.[4] This is a nucleophilic substitution reaction at the sulfur atom.[5]

Reaction: 4-iodo-3-nitrobenzenesulfonyl chloride + 2 NH₃ → 4-iodo-3-nitro-benzenesulfonamide + NH₄Cl

Experimental Protocol:

-

In a fume hood, dissolve the crude 4-iodo-3-nitrobenzenesulfonyl chloride (1 molar equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF) in an Erlenmeyer flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₃ solution, 10-15 molar equivalents) to the stirred solution.[4]

-

Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

-

Remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid.

-

The solid this compound product will precipitate. Collect the crude product by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the crude this compound product. Further purification is typically required.

Table 2: Reagents for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (assuming 100% yield from Step 1) |

| 4-iodo-3-nitrobenzenesulfonyl chloride | 347.51 | 1.0 | 13.9 g |

| Aqueous Ammonia (28%) | 17.03 (for NH₃) | ~10-15 | ~40-60 mL |

| Acetone/THF | - | - | As required for dissolution |

| Dilute HCl | - | - | As required for acidification |

Purification of this compound

The crude this compound product will likely contain unreacted starting materials and byproducts. A combination of recrystallization and/or column chromatography is recommended for purification.

Recrystallization is a standard technique for purifying solid organic compounds.[6] The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Common solvents for sulfonamides include ethanol, isopropanol, or mixtures with water.[8]

Experimental Protocol:

-

Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, ethanol/water mixtures) to find a suitable recrystallization solvent.

-

Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.

-

Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal may help. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound crystals under vacuum to a constant weight.

For higher purity or if recrystallization is ineffective, purification by column chromatography is recommended.[9]

Experimental Protocol:

-

Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis of the crude product.

-

Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent, and carefully load it onto the top of the silica gel column.

-

Elution: Elute the column with the mobile phase, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Melting Point: A sharp melting point range is indicative of high purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons and the sulfonamide NH₂ protons.[10][11] The chemical shifts and coupling patterns will be influenced by the iodo and nitro substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should show the expected number of signals for the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the functional groups present in this compound.[12][13]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[14] Electrospray ionization (ESI) would likely show a prominent [M-H]⁻ or [M+H]⁺ ion.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons (3H) as multiplets/doublets in the range of 7.5-8.5 ppm. NH₂ protons as a broad singlet.[15] |

| IR (cm⁻¹) | ~3350-3250 (N-H stretch), ~1530 & ~1350 (NO₂ asymmetric & symmetric stretch), ~1330 & ~1160 (SO₂ asymmetric & symmetric stretch), ~800-600 (C-I stretch).[16] |

| MS (ESI) | Expected m/z for [M-H]⁻: 327.89. Expected m/z for [M+H]⁺: 329.91. |

Visualized Workflows

The following diagrams illustrate the proposed synthesis and purification workflows.

Caption: Hypothesized two-step synthesis workflow for this compound.

Caption: General purification workflow for crude this compound.

References

- 1. CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid - Google Patents [patents.google.com]

- 2. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of sulfonamides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 13. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. znaturforsch.com [znaturforsch.com]

An In-depth Technical Guide on the Interaction of 4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)benzenesulfonamide (PIPBS) with Metal Ions

Introduction

4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)benzenesulfonamide, hereafter referred to as PIPBS, is a heterocyclic compound featuring a unique combination of a pyridine ring, a 1,2,4-oxadiazole core, and a benzenesulfonamide group. This arrangement of functional groups suggests a high potential for coordination with a variety of metal ions. The study of such interactions is pivotal for researchers in drug development and chemical biology, as metal chelation can significantly influence a molecule's pharmacokinetic properties, biological activity, and potential as a therapeutic agent or a diagnostic sensor.

The pyridine nitrogen, the nitrogen and oxygen atoms of the oxadiazole ring, and the sulfonamide group all represent potential coordination sites. The interaction with metal ions could modulate the electronic properties of the molecule, potentially leading to changes in its fluorescence or UV-Visible absorbance, which can be harnessed for sensing applications. Furthermore, understanding the thermodynamics of these interactions is crucial for predicting the stability of metal-PIPBS complexes in biological systems.

This technical guide outlines the anticipated coordination chemistry of this compound, provides detailed experimental protocols for the comprehensive characterization of its metal-binding properties, and presents quantitative data from analogous compounds to serve as a reference for future studies.

Anticipated Coordination Chemistry of this compound

The multifunctional structure of this compound offers several potential binding sites for metal ions. The most likely coordination centers are:

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it a strong Lewis base, capable of coordinating with a wide range of transition metal ions.

-

1,2,4-Oxadiazole Ring: The two nitrogen atoms and the oxygen atom within the oxadiazole ring possess lone pairs of electrons and can participate in metal coordination, potentially acting as a bidentate or even tridentate ligand, depending on the metal ion and steric factors.

-

Sulfonamide Group: The oxygen and nitrogen atoms of the sulfonamide group can also act as donor atoms for metal chelation.

Based on studies of similar pyridyl-oxadiazole and sulfonamide-containing ligands, this compound is expected to form stable complexes with various metal ions such as Cu(II), Zn(II), Ni(II), Co(II), Fe(III), and Ag(I). The stoichiometry of these complexes is likely to be 1:1 or 1:2 (metal:ligand), which can be determined experimentally.[1]

Quantitative Data for Metal Ion Interactions with Analogous Compounds

While specific quantitative data for this compound is unavailable, the following tables summarize the stability constants for metal complexes with related sulfonamide and pyridyl-oxadiazole ligands. This information provides a valuable reference for the expected range of binding affinities for this compound.

Table 1: Stability Constants (log β) of Metal Complexes with Various Sulfonamide Drugs.

| Metal Ion | Sulfadiazine | Sulfadimidine |

| Cu(II) | 5.43 | - |

| Fe(III) | 5.19 | - |

| Ni(II) | 5.03 | - |

| Co(II) | 4.62 | - |

| Zn(II) | 4.20 | - |

Data sourced from studies on the spectrophotometric determination of stability constants.[2] The values indicate the overall stability of the complexes.

Table 2: Stability Constants and Thermodynamic Parameters of Cadmium(II) Complexes with Sulfonamides.

| Sulfonamide Ligand | log β | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Sulfadiazine | 2.65 | -15.12 | -44.32 | -97.99 |

| Sulfisoxazole | 3.32 | -18.94 | -46.54 | -92.62 |

| Sulfamethoxazole | 3.60 | -20.54 | -51.22 | -102.95 |

| Sulfathiazole | 4.03 | -22.99 | -53.74 | -103.18 |

| Sulfacetamide | 4.12 | -23.51 | -54.87 | -105.23 |

Data obtained from polarographic studies on cadmium complexes.[3] These parameters provide insight into the spontaneity and driving forces of the complexation reactions.

Detailed Experimental Protocols

To characterize the interaction of this compound with metal ions, a combination of spectroscopic and calorimetric techniques should be employed.

UV-Vis spectrophotometry is a fundamental technique to observe the formation of metal-ligand complexes and to determine the binding stoichiometry and stability constants.

Protocol for Determining Stoichiometry using Job's Plot (Method of Continuous Variation): [4][5]

-

Preparation of Stock Solutions:

-

Prepare equimolar stock solutions of this compound and the metal salt (e.g., 1 mM in a suitable solvent like DMSO or a buffered aqueous solution).

-

-

Preparation of Sample Series:

-

Prepare a series of solutions where the total molar concentration of this compound and the metal ion is constant, but the mole fraction of the ligand varies from 0 to 1. For a total volume of 2 mL, the volume of the ligand solution would range from 0 to 2 mL, and the volume of the metal ion solution would range from 2 to 0 mL.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorbance (λ_max) for the complex.

-

-

Data Analysis:

-

Plot the absorbance at λ_max against the mole fraction of the ligand.

-

The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 1:2 (metal:ligand) complex.

-

If this compound is fluorescent, its emission properties may change upon metal binding, making it a potential fluorescent sensor. Fluorescence titration can be used to determine the binding affinity (dissociation constant, Kd).[6]

Protocol for Fluorescence Titration:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 10 µM) in a suitable buffer.

-

Prepare a concentrated stock solution of the metal salt (e.g., 1 mM).

-

-

Titration:

-

Place a known volume of the this compound solution into a quartz cuvette.

-

Record the initial fluorescence spectrum.

-

Add small aliquots of the metal ion stock solution to the cuvette.

-

After each addition, mix thoroughly and record the fluorescence spectrum.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).

-

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.[7][8][9]

Protocol for ITC Measurement:

-

Sample Preparation:

-

Prepare a solution of this compound (e.g., 20-50 µM) and a more concentrated solution of the metal salt (e.g., 200-500 µM).

-

Crucially, both solutions must be in the exact same buffer to minimize heats of dilution. Dialyze both samples against the same buffer batch.

-

Degas both solutions immediately before the experiment to prevent air bubbles.

-

-

ITC Experiment:

-

Load the this compound solution into the sample cell of the calorimeter and the metal salt solution into the injection syringe.

-

Perform a series of injections (e.g., 1-2 µL each) of the metal solution into the this compound solution at a constant temperature.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of metal to this compound.

-

Fit the resulting binding isotherm to a suitable binding model to determine Ka, ΔH, and n.

-

Visualizations

The following diagrams illustrate the general workflows and principles for studying this compound-metal ion interactions.

Caption: General experimental workflow for characterizing this compound-metal ion interactions.

Caption: Logic of a competitive binding assay to determine metal affinity.

References

- 1. Metal Complexes of Oxadiazole Ligands: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 5. Job plot - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Dissecting ITC data of metal ions binding to ligands and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the Preparation of 1M PIPES Buffer Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-N,N′-bis(2-ethanesulfonic acid), commonly known as PIPES, is a zwitterionic biological buffer that is widely utilized in biochemical, molecular biology, and cell culture applications.[1][2] As one of the "Good's" buffers, PIPES is favored for its pKa value which is close to physiological pH, making it an effective buffering agent in the pH range of 6.1 to 7.5.[1][3][4][5] A key advantage of PIPES buffer is its negligible binding of divalent cations such as Ca²⁺ and Mg²⁺, which is critical in studies involving metalloenzymes or other ion-dependent processes.[5] Additionally, its low UV absorbance minimizes interference in spectrophotometric assays.[1]

This document provides a detailed protocol for the preparation of a 1M PIPES buffer stock solution, along with important considerations for its use and storage.

Quantitative Data Summary

The physicochemical properties of PIPES are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₈H₁₈N₂O₆S₂ |

| Molecular Weight | 302.37 g/mol [5] |

| Appearance | White powder[5] |

| pKa at 25°C | ~6.76 - 6.8[5][6] |

| Effective pH Buffering Range | 6.1 - 7.5[1][3][4][5] |

| ΔpKa/°C | -0.0085[5][7] |

| Metal Ion Binding | Negligible for Ca²⁺, Mg²⁺, Mn²⁺, and Cu²⁺[5] |

| Solubility in Water | Low (~1 g/L at 100°C); solubility increases with the addition of a base.[5][8] |

Experimental Protocol: Preparation of 1M PIPES Buffer Stock Solution (1 L)

This protocol describes the preparation of 1 liter of a 1M PIPES stock solution.

Materials and Reagents

-

PIPES (free acid, M.W. 302.37 g/mol )

-

10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

-

Deionized water (dH₂O)

-

pH meter with a calibrated electrode and temperature probe

-

Magnetic stirrer and stir bar

-

1 L Beaker

-

1 L Graduated cylinder

-

1 L Volumetric flask

-

0.22 µm sterile filter unit (optional, for long-term storage)

Step-by-Step Procedure

-

Weigh PIPES Free Acid: Accurately weigh 302.37 g of PIPES free acid powder.[3][5][9]

-

Initial Dissolution: Add the weighed PIPES powder to a 1 L beaker containing approximately 600-800 mL of dH₂O.[3][5][6][9] The PIPES free acid will not readily dissolve in water at this stage.[3][10]

-

pH Adjustment and Dissolution:

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode and temperature probe into the suspension.

-

While stirring continuously, slowly add the 10 N NaOH or KOH solution dropwise.[3][6][7][9]

-

Monitor the pH closely. The PIPES powder will begin to dissolve as the pH of the solution increases.[7]

-

Continue adding the base until all the PIPES powder has completely dissolved and the desired pH is reached. For a general stock, a pH of 6.8 is common.[4][5][9][11]

-

-

Final Volume Adjustment:

-

Once the desired pH is stable, carefully transfer the solution to a 1 L volumetric flask.[6][9]

-

Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask to ensure a complete transfer of the buffer.[6]

-

Add dH₂O to the volumetric flask until the meniscus reaches the 1 L mark.[3][4][6][9]

-

Cap the flask and invert it several times to ensure the solution is thoroughly mixed.[6]

-

-

Final pH Check and Storage:

-

Pour a small aliquot of the final solution into a clean beaker and re-check the pH to confirm it is at the target value.[6]

-

For long-term storage, sterile filter the solution through a 0.22 µm filter to prevent microbial growth.[3][9]

-

Store the 1M PIPES buffer stock solution in a clearly labeled, sealed container at 4°C.[3][6][9][12] For extended long-term storage, some protocols suggest storing at -20°C.[11]

-

Important Considerations

-

Temperature Dependence of pKa: The pKa of PIPES is temperature-dependent, decreasing as the temperature increases.[6][7] It is crucial to adjust the final pH of the buffer at the temperature at which it will be used to ensure accuracy.[7]

-

Solubility: The free acid form of PIPES is poorly soluble in water.[3][5][10] A strong base like NaOH or KOH is required to increase the pH and facilitate its dissolution.[3][7][9]

-

Autoclaving: It is not recommended to autoclave PIPES buffer.[7] Sterilization should be performed by filtration.[3][9]

-

Storage: Store the buffer in a well-sealed container to prevent changes in pH due to atmospheric CO₂ absorption. To avoid precipitation, do not store at excessively high concentrations at low temperatures.[7] It is recommended to use high-quality plastic containers for storage to avoid interaction with the buffer.[13][14]

Applications

PIPES buffer is a versatile buffering agent used in a variety of applications, including:

Workflow Diagram

The following diagram illustrates the logical workflow for the preparation of a 1M PIPES buffer stock solution.

Caption: Workflow for preparing 1M PIPES buffer.

References

- 1. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. PIPES - Wikipedia [en.wikipedia.org]

- 3. goldbio.com [goldbio.com]

- 4. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 9. benchchem.com [benchchem.com]

- 10. PIPES Buffer | CAS 5625-37-6 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. reflab.dk [reflab.dk]

- 13. PIPES buffer stability: Effects of temperature and storage [m.yunbangpharm.com]

- 14. PIPES Buffer Stability: Temperature and Storage Effects - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 15. The use of PIPES buffer in the fixation of mammalian and marine tissues for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: PIPES as a Zwitterionic Buffer in Mammalian Cell Culture Media

Introduction

PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer, one of the "Good's buffers" developed in the 1960s.[1] It is widely utilized in various biochemical and cell biology applications due to its pKa of approximately 6.76 at 25°C, which is within the physiological pH range, making it an effective buffer for many mammalian cell culture systems.[1][2] Its chemical structure, featuring two sulfonic acid groups, contributes to its buffering capacity.[3] A key advantage of PIPES is its minimal interaction with divalent metal ions, a crucial feature for maintaining the stability of certain cellular processes and media components.[1][4]

Key Properties of PIPES Buffer

The physicochemical properties of PIPES make it a suitable choice for specific cell culture applications. It is important to consider these characteristics when formulating culture media.

| Property | Value | References |

| Full Chemical Name | Piperazine-N,N′-bis(2-ethanesulfonic acid) | [1] |

| Molecular Formula | C₈H₁₈N₂O₆S₂ | [1][5] |

| Molecular Weight | ~302.37 g/mol | [1][5] |

| pKa at 25°C | 6.76 - 6.8 | [1][6] |

| Effective Buffering pH Range | 6.1 – 7.5 | [1][7][8] |

| Solubility in Water | Poorly soluble (as free acid) | [1][4] |

| Solubility in Aqueous NaOH | Soluble | [3][8] |

| Metal Ion Binding | Negligible for Ca²⁺, Mg²⁺, Mn²⁺, and Cu²⁺ | [6] |

Applications in Mammalian Cell Culture

PIPES buffer is a valuable tool for maintaining a stable pH environment in various cell culture applications:

-

General Cell Culture: It can be used as a buffering agent in media for a variety of cell lines, particularly when bicarbonate buffering in a CO₂ incubator is insufficient or when experiments are conducted outside of a CO₂ incubator.[9][10]

-

Virus Production and Vaccine Development: Maintaining a stable pH is critical for viral replication and the production of viral vectors and vaccines. PIPES can provide robust pH control during these processes.

-

Protein Production in CHO Cells: Chinese Hamster Ovary (CHO) cells are a cornerstone of the biopharmaceutical industry for producing recombinant proteins. Consistent pH is vital for optimal cell growth, viability, and protein expression.

-

Stem Cell Culture: The differentiation and maintenance of pluripotent stem cells are highly sensitive to environmental conditions, including pH. PIPES can contribute to the stability of the culture environment.

-

Drug Discovery and High-Throughput Screening: In these applications, consistent and reproducible assay conditions are paramount. PIPES can help maintain stable pH across numerous plates and experiments.